molecular formula C7H7FN2O2S B15298857 Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate

Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate

Cat. No.: B15298857
M. Wt: 202.21 g/mol
InChI Key: MXBDNLNILUIKRY-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a methylsulfanyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluorouracil with methylthiol in the presence of a base, followed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methylsulfanyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and antifungal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate is unique due to the presence of both a fluorine atom and a methylsulfanyl group on the pyrimidine ring. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7FN2O2S

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 5-fluoro-4-methylsulfanylpyrimidine-2-carboxylate

InChI

InChI=1S/C7H7FN2O2S/c1-12-7(11)5-9-3-4(8)6(10-5)13-2/h3H,1-2H3

InChI Key

MXBDNLNILUIKRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=N1)SC)F

Origin of Product

United States

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